3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017245
InChI: InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)
SMILES:
Molecular Formula: C16H14BrNO5S
Molecular Weight: 412.3 g/mol

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

CAS No.:

Cat. No.: VC16017245

Molecular Formula: C16H14BrNO5S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide -

Specification

Molecular Formula C16H14BrNO5S
Molecular Weight 412.3 g/mol
IUPAC Name 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
Standard InChI InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)
Standard InChI Key NIPUPOUEGOSAAO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide, reflects its intricate structure: a propenethioamide backbone bridging a 3-bromo-4,5-dihydroxyphenyl group and a 3,4,5-trihydroxybenzyl moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H14BrNO5S\text{C}_{16}\text{H}_{14}\text{BrNO}_{5}\text{S}
Molecular Weight412.3 g/mol
Canonical SMILESC1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O
SolubilitySoluble in DMSO, insoluble in water

The bromine atom at the 3-position of the dihydroxyphenyl ring enhances electrophilic reactivity, while the thioamide group (-C(=S)-NH-\text{-C(=S)-NH-}) facilitates hydrogen bonding and metal coordination.

Stereochemical Considerations

The EE-isomer predominates due to steric hindrance between the aromatic rings, stabilizing the trans configuration of the propenethioamide group. Nuclear magnetic resonance (NMR) studies confirm this geometry, with coupling constants (JJ) of 15–16 Hz for the trans-vinylic protons.

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Bromination: Electrophilic bromination of 4,5-dihydroxyacetophenone introduces the bromine substituent.

  • Aldol Condensation: Reaction with benzaldehyde derivatives forms the α,β-unsaturated ketone intermediate.

  • Thioamide Formation: Treatment with Lawesson’s reagent converts the ketone to a thioamide.

  • Benzylation: Coupling with 3,4,5-trihydroxybenzylamine via reductive amination yields the final product.

Biological Activity and Mechanism of Action

Anticancer Properties

In breast cancer cell lines (MCF-7, MDA-MB-231), the compound (termed NT157 in studies) suppresses insulin receptor substrate (IRS) proteins, downregulating PI3K/Akt and MAPK pathways . Key findings include:

Cell LineIC₅₀ (μM)Target ProteinEffect Size vs. Control
MCF-71.2 ± 0.3IRS-170% reduction
MDA-MB-2310.9 ± 0.2IRS-265% reduction

Mechanistically, NT157 induces IRS ubiquitination and proteasomal degradation, sensitizing cells to apoptosis under nutrient stress .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound inhibits NF-κB translocation by 40–50% at 10 μM, reducing TNF-α and IL-6 secretion by 60% and 55%, respectively. Molecular docking suggests high affinity (Kd=12.3nMK_d = 12.3 \, \text{nM}) for the p65 subunit of NF-κB.

Research Applications and Future Directions

Tool Compound in Signaling Studies

NT157 serves as a selective IRS inhibitor, enabling dissection of insulin/IGF-1 signaling crosstalk in tumor microenvironments .

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